molecular formula C3H7Cl2O2P B3053823 Isopropyl phosphorodichloridate CAS No. 56376-11-5

Isopropyl phosphorodichloridate

Cat. No.: B3053823
CAS No.: 56376-11-5
M. Wt: 176.96 g/mol
InChI Key: XAWJSDHWXDVXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl phosphorodichloridate is an organophosphorus compound with the molecular formula C3H7Cl2O2P. It is a colorless liquid that is sensitive to hydrolysis. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl phosphorodichloridate can be synthesized through the reaction of isopropyl alcohol with phosphorus oxychloride. The reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl phosphorodichloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form phosphate esters and amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form isopropyl phosphoric acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions with this compound.

    Solvents: Anhydrous solvents, such as dichloromethane and tetrahydrofuran, are used to prevent hydrolysis.

    Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.

Major Products Formed

    Phosphate Esters: Formed by the reaction with alcohols.

    Phosphoramidates: Formed by the reaction with amines.

    Isopropyl Phosphoric Acid: Formed by hydrolysis.

Scientific Research Applications

Isopropyl phosphorodichloridate has several applications in scientific research:

    Chemistry: Used as a phosphorylating agent in the synthesis of phosphate esters and phosphoramidates.

    Biology: Employed in the modification of biomolecules, such as nucleotides and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of isopropyl phosphorodichloridate involves the formation of a phosphoryl intermediate, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins and nucleic acids by phosphorylating specific functional groups.

Comparison with Similar Compounds

Isopropyl phosphorodichloridate is similar to other phosphorodichloridates, such as methyl phosphorodichloridate and ethyl phosphorodichloridate. it is unique in its reactivity and the specific products it forms. The isopropyl group provides different steric and electronic properties compared to methyl and ethyl groups, leading to variations in reaction rates and product distributions.

List of Similar Compounds

  • Methyl phosphorodichloridate
  • Ethyl phosphorodichloridate
  • Phenyl phosphorodichloridate

Is there anything else you would like to know about this compound?

Properties

IUPAC Name

2-dichlorophosphoryloxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2O2P/c1-3(2)7-8(4,5)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWJSDHWXDVXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336828
Record name Isopropyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56376-11-5
Record name Isopropyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl phosphorodichloridate
Reactant of Route 2
Isopropyl phosphorodichloridate
Reactant of Route 3
Isopropyl phosphorodichloridate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.